4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride
Description
Properties
IUPAC Name |
4-[(1-cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4S2/c12-19(15,16)9-2-4-10(5-3-9)20(17,18)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBPVAUZJAJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride typically involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Transition-metal-catalyzed processes based on palladium, copper, and nickel are also employed . Additionally, SO2F2 gas is used as an electrophilic hub in some synthetic routes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves using readily available and easy-to-operate reagents under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound is known to undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals like palladium, copper, and nickel, as well as SO2F2 gas . The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl fluorides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride (CBSF) is a chemical compound with diverse applications in scientific research, particularly due to its unique stability and reactivity. It functions as an electrophilic warhead in chemistry and is utilized in biology for covalent interactions with specific amino acids or proteins. Its properties also make it suitable for various industrial applications, including the development of functional molecules.
Scientific Research Applications
CBSF is used across various scientific disciplines because of its unique properties.
- Chemistry CBSF serves as an electrophilic warhead in synthetic chemistry because of its balance between stability and reactivity.
- Biology In chemical biology, CBSF facilitates covalent interactions with context-specific amino acids or proteins.
- Industry CBSF's unique properties make it suitable for use in various industrial applications, including the development of functional molecules.
Chemical Reactions Analysis
CBSF undergoes oxidation, reduction, and nucleophilic substitution reactions. Common reagents include transition metals like palladium, copper, and nickel, as well as gas. The major products depend on specific reaction conditions and reagents; oxidation may yield sulfonyl fluorides, while substitution reactions can produce various substituted derivatives.
Mechanism of Action
The mechanism of action of 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride involves its interaction with molecular targets such as amino acids and proteins. The compound acts as an electrophilic warhead, forming covalent bonds with specific amino acid residues in proteins . This interaction can lead to the inactivation of enzymes and other biological molecules, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Known for its bactericidal effects.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Employed in positron emission tomography as a radio labeling synthon.
Uniqueness
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride stands out due to its unique stability and reactivity balance, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry . Its ability to form covalent bonds with specific amino acid residues in proteins further enhances its utility in biochemical research .
Biological Activity
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride is a compound with significant potential in biological applications, particularly in the modulation of various cellular pathways. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₃H₁₄FNO₂S₂
- Molecular Weight : 303.39 g/mol
The structure includes a benzenesulfonyl group linked to a sulfamoyl moiety, which is further connected to a cyanocyclobutyl group. This unique configuration is believed to contribute to its biological activity.
- JAK Inhibition :
- The compound has been identified as a selective inhibitor of Janus Kinase (JAK) enzymes, particularly JAK1. JAK1 plays a critical role in cytokine signaling pathways essential for immune response and inflammation. Inhibition of JAK1 can modulate immune activity, making it a candidate for treating autoimmune diseases and inflammatory conditions .
- Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation :
Case Studies and Research Findings
- Anti-inflammatory Effects :
- Cancer Research :
Safety and Toxicity
- Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies indicate a favorable safety margin; however, comprehensive toxicity evaluations are necessary before clinical application.
Summary of Biological Activities
Potential Therapeutic Applications
| Condition | Potential Use |
|---|---|
| Autoimmune Diseases | JAK1 inhibition |
| Inflammatory Disorders | Modulation of immune response |
| Cancer | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
